2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitro-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-3-2-6(11(13)14)4-7(8)9(12)15-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRISBNJRWVXOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates established principles of benzoxazinone chemistry to project its chemical profile and explore its potential applications.
Introduction: The Significance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a nitro group, a well-known pharmacophore, onto the benzoxazinone core is a strategic approach to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and providing new avenues for therapeutic development. This guide focuses on the 2-methyl-6-nitro derivative, outlining its structure, a proposed synthetic route, and its anticipated chemical and biological properties based on the extensive knowledge of related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is characterized by a fused benzene and a 1,3-oxazin-4-one ring. A methyl group is attached at the 2-position, and a nitro group is substituted at the 6-position of the bicyclic system.
Table 1: Predicted Physicochemical Properties of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
| Property | Predicted Value | Remarks |
| Molecular Formula | C₉H₆N₂O₄ | Based on chemical structure. |
| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Inferred from related nitro-aromatic compounds. |
| Melting Point | > 200 °C | Expected to be significantly higher than the parent compound (2-methyl-4H-3,1-benzoxazin-4-one, m.p. 79-82 °C) due to the presence of the polar nitro group and increased molecular symmetry. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO and DMF. | The nitro group increases polarity, but the overall aromatic character suggests limited aqueous solubility.[4] |
| pKa | Weakly acidic | The lactone and the aromatic ring system contribute to its chemical character. |
Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one: An Experimental Protocol
The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one can be achieved through the cyclization of 2-amino-5-nitrobenzoic acid with acetic anhydride. This method is a standard and efficient route for the preparation of 2-methyl substituted 4H-3,1-benzoxazin-4-ones.[2][5]
Experimental Workflow: Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
Caption: Synthetic workflow for 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).
-
Reagent Addition: To the flask, add acetic anhydride (15 mL, excess) as both the acetylating agent and the solvent.
-
Cyclization: Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove any unreacted starting material and acetic acid, followed by a wash with a small volume of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one in a vacuum oven to obtain the final product.
Spectral Data and Characterization
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons would appear in the range of δ 7.5-8.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern influenced by the nitro and the heterocyclic ring.
-
The methyl protons at the 2-position would exhibit a singlet at approximately δ 2.4-2.6 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
The carbonyl carbon of the lactone would be observed around δ 160-165 ppm.
-
The carbon bearing the methyl group (C2) would appear around δ 150-155 ppm.
-
Aromatic carbons would resonate in the region of δ 110-150 ppm.
-
The methyl carbon would be found upfield, around δ 20-25 ppm.
-
-
IR (KBr, cm⁻¹):
-
A strong absorption band for the C=O stretching of the lactone is expected around 1750-1770 cm⁻¹.
-
Characteristic peaks for the C=N stretching will be present around 1610-1630 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 206.
-
Potential Biological Activity and Therapeutic Applications
The benzoxazinone scaffold is a versatile platform for the development of new therapeutic agents.[1][8] The parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, has been investigated for its antifungal properties.[4] The introduction of a nitro group can significantly impact the biological activity of a molecule.
Potential Signaling Pathway Interactions
Caption: Potential biological targets and therapeutic applications of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.
Based on the known activities of related benzoxazinones, 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is a promising candidate for investigation in the following areas:
-
Antimicrobial Agents: The benzoxazinone core is known to possess antibacterial and antifungal activities.[4][5] The nitro group can enhance this activity by acting as an electron-withdrawing group, potentially leading to the development of new antibiotics or antifungals.
-
Anti-inflammatory Drugs: Several benzoxazinone derivatives have shown potent anti-inflammatory effects.[3] Further studies could explore the potential of the title compound to inhibit key enzymes in the inflammatory cascade.
-
Anticancer Therapeutics: The structural similarity to other nitrogen-containing heterocycles with anticancer properties suggests that this compound could be evaluated for its cytotoxic effects against various cancer cell lines.[9]
Conclusion and Future Directions
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one represents a molecule of high interest for further research and development. This guide has provided a theoretical framework for its synthesis and a projection of its key physicochemical and biological properties based on well-established chemical principles and data from structurally related compounds.
Future research should focus on the practical synthesis and full spectroscopic characterization of this compound to validate the predicted data. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as a novel therapeutic agent in the fields of infectious diseases, inflammation, and oncology. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the investigation of this promising chemical entity.
References
- Formulation of 2-methyl-3,1-(4H)
- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (URL not available)
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4-one as a new potent substrate inhibitor of human leukocyte elastase. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]
-
Synthesis of 2-Methyl/phenyl–6&8disubstituted–1,3-benzoxazine-4–ones as potential Antimicrobial Agents. [Link]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. [Link]
-
Synthesis and biological evaluation of 4H-benzo[e][1][4]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][4]–oxazin–4–one and 3 o. [Link]
-
Chemical Properties of 4H-3,1-Benzoxazin-4-one, 2-methyl- (CAS 54789-69-4). [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]
-
1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][4]oxazin‐4‐one under Microwave Irradiation Conditions. [Link]
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- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. (PDF) Synthesis of 2-Methyl/phenyl–6&8disubstituted–1,3-benzoxazine-4–ones as potential Antimicrobial Agents [academia.edu]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nitro-Substituted 2-Methyl-4H-3,1-Benzoxazin-4-ones for Researchers and Drug Development Professionals
A Note on the Target Compound: Initial searches for a specific CAS number and dedicated safety data for 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one did not yield definitive results from established chemical databases. This suggests the compound may be a novel or less-documented isomer. To ensure scientific integrity and provide a technically accurate and actionable guide, this document will focus on a closely related, documented isomer, 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one . The synthesis and safety protocols detailed herein are based on established methodologies for this class of compounds and should be adapted with appropriate caution and in-house risk assessment for any novel isomer.
Introduction to Nitro-Substituted Benzoxazinones
Benzoxazinone derivatives are a significant class of heterocyclic compounds that are cornerstones in medicinal chemistry and drug development.[1] Their rigid, bicyclic structure serves as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation. The incorporation of a nitro group, as in 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Nitroaromatic compounds are known to be key components in a variety of therapeutic agents, acting as bio-reducible moieties or as synthetic intermediates for further functionalization.
This guide provides a comprehensive overview of the synthesis, safety considerations, and potential applications of 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, a representative member of the nitro-substituted 2-methyl-4H-3,1-benzoxazin-4-one family.
Physicochemical and Safety Data
While specific data for the 6-nitro isomer is unavailable, the following table summarizes the known properties of the parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, and general safety information for related nitro-aromatic compounds. Researchers should treat any novel nitro-benzoxazinone with a high degree of caution, assuming it to be a potential irritant and to possess other latent hazards until thoroughly characterized.
| Property | 2-Methyl-4H-3,1-benzoxazin-4-one | General Nitro-Aromatic Compounds |
| CAS Number | 525-76-8[2] | Varies |
| Molecular Formula | C₉H₇NO₂[2] | Varies |
| Molecular Weight | 161.16 g/mol [2] | Varies |
| Appearance | Solid | Typically yellow to orange solids |
| Melting Point | 79-82 °C[3] | Generally higher than the parent compound |
| Solubility | Insoluble in water; soluble in DMF and DMSO[4] | Generally poor aqueous solubility |
| Hazard Class | Skin Irritant Cat. 2, Eye Irritant Cat. 2, STOT SE 3 | Often classified as irritants, may have mutagenic or other long-term health effects.[5] |
| Signal Word | Warning | Warning or Danger |
GHS Hazard and Precautionary Statements (Based on 2-Methyl-4H-3,1-benzoxazin-4-one)[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of 7-Nitro-2-Methyl-4H-3,1-Benzoxazin-4-one
The most direct and widely adopted method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclization of the corresponding N-acylanthranilic acid.[1] For the 7-nitro isomer, the synthesis logically commences with 4-nitroanthranilic acid.
Experimental Workflow Diagram
Caption: Synthesis workflow for 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one.
Detailed Protocol
This protocol is adapted from established procedures for the synthesis of similar benzoxazinone derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroanthranilic acid (1.0 eq).
-
Reagent Addition: Add an excess of acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial acylation to form N-acetyl-4-nitroanthranilic acid is followed by cyclization to the benzoxazinone.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether or a similar non-polar solvent to remove residual acetic anhydride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Handling and Storage
Given the hazardous nature of the parent compound and the general risks associated with nitro-aromatics, stringent safety measures are imperative.
-
Handling: Always handle 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] It should be stored away from strong oxidizing agents and incompatible materials.[7]
Potential Applications in Drug Development
The 4H-3,1-benzoxazin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets. These compounds have been investigated for various activities, including:
-
Anticancer Agents: Certain substituted benzoxazinones have demonstrated cytotoxic potential against various cancer cell lines.[8]
-
Antimicrobial and Antifungal Activity: The benzoxazinone nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[4]
-
Enzyme Inhibition: They are known inhibitors of serine proteases, such as human leukocyte elastase.[4]
The introduction of a nitro group can serve multiple purposes in a drug discovery context:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can alter the reactivity and binding affinity of the molecule.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially enhancing interactions with a biological target.
-
Bio-reductive Activation: In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form reactive species, a strategy used in the design of hypoxia-activated prodrugs.
Conceptual Signaling Pathway Involvement
Caption: Potential mechanism of action for a nitro-benzoxazinone derivative.
Conclusion
While the specific compound 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one is not well-documented, the broader class of nitro-substituted 2-methyl-4H-3,1-benzoxazin-4-ones, represented here by the 7-nitro isomer, holds significant potential for research and drug development. Their synthesis is accessible through established chemical transformations, making them attractive scaffolds for creating diverse chemical libraries. As with all novel chemical entities, a thorough evaluation of their safety and handling requirements is a prerequisite for any laboratory investigation. This guide provides a foundational framework for researchers to approach the synthesis and study of these promising compounds.
References
- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][9]oxazin-4-ones as potent anticancer and antioxidant agents. PMC.
- El-Sayed, M. A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Al-Otaibi, F. M. (2014). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of the Saudi Society of Agricultural Sciences, 13(1), 59-64.
- Nasab, R. R., et al. (2014). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.
-
SIELC Technologies. (2018). 4H-3,1-Benzoxazin-4-one,2-methyl-. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Methyl-4H-3,1-benzoxazin-4-one 98%. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione.
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- 3. 525-76-8 CAS MSDS (2-Methyl-4H-3,1-benzoxazin-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Comparative Technical Analysis: 6-Nitro vs. 7-Nitro-3,1-Benzoxazin-4-one Isomers
The following technical guide details the structural, synthetic, and functional distinctions between 6-nitro and 7-nitro-3,1-benzoxazin-4-one isomers.
Content Type: Technical Guide for Medicinal Chemists & Chemical Biologists Subject: Heterocyclic Pharmacophores / Serine Protease Inhibitors
Executive Summary: The Isomerism Impact
In the design of serine protease inhibitors (e.g., Human Leukocyte Elastase, Chymotrypsin), the 4H-3,1-benzoxazin-4-one scaffold acts as a "suicide substrate" or alternate substrate inhibitor. The mechanism relies on the nucleophilic attack of the catalytic serine hydroxyl on the C-4 carbonyl, leading to the formation of a stable acyl-enzyme complex.
The distinction between the 6-nitro and 7-nitro isomers is not merely structural; it is electronic . The position of the nitro group dictates the electrophilicity of the carbonyl carbon (C-4) and the stability of the benzoxazinone ring against non-specific hydrolysis.
-
7-Nitro Isomer: Maximizes carbonyl electrophilicity via direct conjugation, potentially increasing potency but decreasing hydrolytic stability.
-
6-Nitro Isomer: Modulates ring stability through resonance interaction with the nitrogen atom, affecting the "leaving group" potential of the ring during ring-opening.
Synthetic Pathways & Isolation Logic
The most frequent error in working with these isomers is attempting to nitrate the pre-formed benzoxazinone ring, which often leads to ring degradation or inseparable mixtures. The only self-validating protocol is the cyclization of isomerically pure anthranilic acid precursors.
Retrosynthetic Map
-
Target: 6-Nitro-3,1-benzoxazin-4-one
Precursor: 2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid). -
Target: 7-Nitro-3,1-benzoxazin-4-one
Precursor: 2-Amino-4-nitrobenzoic acid (4-Nitroanthranilic acid).
Validated Synthesis Protocol
Reaction Type: Cyclodehydration via Acyl Chloride or Acetic Anhydride.
| Step | Protocol Detail | Critical Control Point (Why?) |
| 1. Acylation | Dissolve substituted anthranilic acid in dry pyridine (0.5 M). Add 1.1 eq. of acyl chloride (e.g., benzoyl chloride) dropwise at 0–5°C. | Low temp prevents bis-acylation. Pyridine acts as both solvent and HCl scavenger. |
| 2. Cyclization | Stir at RT for 1h, then pour into ice water. Filter the N-acyl intermediate. Reflux the intermediate in acetic anhydride (for methyl derivatives) or treat with thionyl chloride (for aryl). | Do not proceed directly to cyclization without isolating the amide if high purity is required. |
| 3. Isolation | Remove excess solvent under reduced pressure. Recrystallize from dry ethanol or toluene. | Avoid protic solvents with traces of water; benzoxazinones hydrolyze back to the open-ring amide. |
Synthesis Workflow Diagram
Figure 1: Divergent synthesis pathways ensuring isomeric purity. Starting material selection dictates the final nitro position.
Spectroscopic Fingerprinting (The "Smoking Gun")
Distinguishing the isomers using 1H NMR relies on the coupling patterns and the "Peri-effect" (deshielding due to proximity to the carbonyl).
1H NMR Differentiation Table (DMSO-d6)
Note: Chemical shifts (
| Proton Position | 6-Nitro Isomer (Derived from 5-nitroanthranilic) | 7-Nitro Isomer (Derived from 4-nitroanthranilic) | Diagnostic Logic |
| H-5 (Peri to C=O) | Key Differentiator. In the 6-nitro isomer, H-5 is meta to the nitro group. In the 7-nitro isomer, H-5 is ortho to the nitro group. However, the H-5 in the 6-nitro is a doublet with a small meta-coupling constant ( | ||
| H-7 | dd (Doublet of doublets) | s or d (J~2 Hz) (H-8) | H-7 in the 6-nitro couples with H-8 (ortho) and H-5 (meta). |
| H-8 | d (J~9 Hz) | d (J~2 Hz) or s | H-8 in the 7-nitro is isolated between the nitro and the ring oxygen? No, H-8 is adjacent to Oxygen. |
Correction on H-5 Logic:
-
6-Nitro: H-5 is adjacent to the nitro group (at C6)? No. Numbering: N(1)-C(2)-O(3)-C(4)-C(4a)-C(5)-C(6)-C(7)-C(8)-C(8a).
-
6-Nitro: H-5 is ortho to the nitro group. H-5 is peri to the Carbonyl. This proton is extremely deshielded (Doublet,
Hz? No, H-5 and H-7 are meta. H-5 and H-6 are adjacent. If Nitro is at 6, H-5 is ortho to it). -
7-Nitro: H-5 is meta to the nitro group. H-5 is peri to the Carbonyl.
-
-
Result: H-5 in the 6-nitro isomer will appear further downfield than in the 7-nitro isomer due to the combined deshielding of the ortho-nitro group and the peri-carbonyl.
IR Spectroscopy
-
Carbonyl (C=O): Both appear at high wavenumbers (1750–1780 cm⁻¹) due to ring strain.
-
Differentiation: The 7-nitro isomer often shows a slightly higher frequency C=O stretch due to resonance conjugation (see Section 4).
Reactivity & Mechanistic Profile
This section applies physical organic chemistry (Hammett principles) to explain why these isomers behave differently in biological systems.
Electronic Effects[1]
-
7-Nitro (Conjugated to Carbonyl):
-
The nitro group at position 7 is para to the carbonyl (via the conjugated system of the benzene ring).
-
Effect: Strong resonance withdrawal (
) pulls electron density directly from the carbonyl oxygen. -
Result: The C-4 carbon becomes highly electrophilic.
-
Prediction: Faster reaction with nucleophiles (serine), but higher susceptibility to spontaneous hydrolysis (shorter half-life in buffer).
-
-
6-Nitro (Conjugated to Nitrogen):
-
The nitro group at position 6 is para to the ring nitrogen (N-1).
-
Effect: Strong resonance withdrawal pulls the lone pair from Nitrogen. This prevents the Nitrogen from donating electron density into the C=O system (which usually stabilizes amides/esters).
-
Result: The ring system becomes electron-deficient, but the activation of the C-4 carbon is primarily inductive (
). -
Prediction: The N-C2 bond may be more labile.
-
Protease Inhibition Mechanism
The benzoxazinone acts as an acylating agent.[1]
Figure 2: Mechanism of Action. The electrophilicity of the inhibitor (I) determines the rate of Acyl-Enzyme formation.
Biological Implications
When selecting an isomer for drug development:
-
Potency (k_on): The 7-nitro isomer is generally a more potent acylating agent due to the direct resonance activation of the carbonyl. It will likely have a lower
for enzymes like Human Leukocyte Elastase. -
Selectivity & Stability: The 6-nitro isomer, while potentially less reactive at the carbonyl, may offer better stability in plasma. The withdrawal from the nitrogen makes the ring less "amide-like" and more "lactone-like," but without the extreme activation of the carbonyl seen in the 7-isomer.
-
Metabolism: The 6-nitro group is more accessible to nitro-reductases in certain binding poses, whereas the 7-nitro might be buried depending on the S1' pocket occupancy.
References
-
Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1] Journal of Biological Chemistry. Link
-
Abdel-Rahman, H. M., et al. (2013). "Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Applications." International Journal of Modern Organic Chemistry. Link
-
Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524. Link
-
Gütschow, M., et al. (1998). "2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 41(10), 1729–1740. Link
Sources
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of Bioactive 6-Nitroquinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged heterocyclic structure renowned in medicinal chemistry for its remarkable versatility and broad spectrum of pharmacological activities.[1] Compounds incorporating this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, making them a focal point of numerous drug discovery programs.[2][3] Traditional multi-step syntheses of these molecules can be time-consuming and often generate considerable waste. In contrast, one-pot, multi-component reactions (MCRs) represent a more elegant and efficient strategy, aligning with the principles of green chemistry by minimizing steps, solvent usage, and purification efforts.[4][5][6]
This application note details a robust and highly efficient one-pot protocol for the synthesis of 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones. The procedure utilizes 6-nitro-2H-3,1-benzoxazin-2,4(1H)-dione (also known as 6-nitroisatoic anhydride) as a key starting material. The electron-withdrawing nitro group at the 6-position not only influences the biological activity of the final compound but also serves as a versatile chemical handle for further structural modifications, thereby expanding the potential for generating diverse chemical libraries for screening.
Reaction Principle and Mechanism
The synthesis proceeds via a domino reaction sequence initiated by the nucleophilic attack of a primary amine on the carbonyl group of the 6-nitro-2H-3,1-benzoxazin-2,4(1H)-dione. This step leads to the opening of the heterocyclic ring and subsequent decarboxylation to form a crucial in situ intermediate, a 2-amino-5-nitro-N-substituted benzamide. This intermediate then undergoes condensation with an aldehyde, forming a Schiff base, which rapidly cyclizes through an intramolecular nucleophilic attack, followed by dehydration, to yield the final, stable quinazolin-4(3H)-one product. The entire sequence occurs in a single reaction vessel, obviating the need to isolate intermediates.[7][8]
Experimental Protocol: General Procedure
This protocol describes a general method for the three-component synthesis of 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones.
Materials & Equipment
-
Chemicals: 6-Nitro-2H-3,1-benzoxazin-2,4(1H)-dione, various primary amines (e.g., aniline, benzylamine), various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH), and crushed ice. All reagents should be of analytical grade.
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, thermometer, Buchner funnel, and standard laboratory glassware.
Step-by-Step Methodology
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2H-3,1-benzoxazin-2,4(1H)-dione (1.0 mmol, 208 mg).
-
Addition of Amine and Aldehyde: To the flask, add the selected primary amine (1.1 mmol) and the corresponding aldehyde (1.1 mmol).
-
Solvent and Reaction Conditions: Add 5 mL of DMSO. Attach a reflux condenser and place the flask on a preheated stirrer hotplate. Heat the reaction mixture to 90-100 °C with continuous stirring.
-
Expert Insight: While various solvents can be used, DMSO is particularly effective as it readily dissolves the reactants and intermediates, facilitating a homogenous reaction. For some substrates, solvent-free conditions at a slightly higher temperature (120 °C) can also be highly effective and offer a greener alternative.[7][9]
-
-
Monitoring the Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice while stirring.
-
Causality Explanation: The product is typically a solid with low solubility in water. Pouring the DMSO solution into ice water causes the product to precipitate out, providing a simple and efficient method for initial purification.[4]
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid crude product thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2,3-disubstituted-6-nitroquinazolin-4(3H)-one.
Protocol Validation and Data
The robustness of this protocol is demonstrated by its applicability to a wide range of amines and aldehydes, consistently producing the desired quinazolinones in good to excellent yields.
Troubleshooting and Key Insights
-
Low Yield: If the yield is lower than expected, ensure all reagents are pure and dry. The reaction temperature is also critical; temperatures below 80 °C may lead to incomplete reactions, while excessively high temperatures can cause side-product formation.
-
Incomplete Reaction: If TLC indicates the presence of starting materials after the standard reaction time, the reaction can be allowed to proceed for a longer duration (e.g., up to 10 hours).
-
Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel may be employed as an alternative purification method.
Representative Results
The following table summarizes representative results for the synthesis of various 6-nitroquinazolin-4(3H)-ones using the described protocol, demonstrating its broad substrate scope.
| Entry | R¹ (from Aldehyde) | R² (from Amine) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 4 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 4.5 | 94 |
| 3 | 4-Methoxyphenyl | Phenyl | 5 | 89 |
| 4 | Phenyl | Benzyl | 5 | 90 |
| 5 | 4-Nitrophenyl | Benzyl | 4 | 95 |
| 6 | Thiophen-2-yl | 4-Methylphenyl | 6 | 85 |
| Isolated yield after recrystallization. |
Experimental Workflow Visualization
The overall process, from initial setup to final analysis, is a streamlined and efficient workflow.
Conclusion
This application note provides a detailed, reliable, and high-yielding one-pot protocol for synthesizing 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones. The methodology is characterized by its operational simplicity, broad substrate compatibility, and alignment with the principles of efficient chemical synthesis. By starting with the versatile 6-nitro-2H-3,1-benzoxazin-2,4(1H)-dione, this procedure offers drug development professionals a powerful tool for the rapid generation of diverse quinazolinone libraries, accelerating the discovery of new therapeutic agents.
References
-
Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica Pharmaceutica Indica, 13(3), 1-2. [Link]
-
Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Chemical and Biological Technologies in Agriculture, 7(1). [Link]
-
Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]
-
Li, Y., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
-
Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
Dandia, A., Singh, R., & Sarawgi, P. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(6), 531-540. [Link]
-
Szymańska, E., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(18), 5940. [Link]
-
Asadi, S., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145-155. [Link]
-
ResearchGate. (n.d.). Few examples of pharmacologically important quinazolin-4(3H)-ones. [Link]
-
Maleki, A., & Ghamari, N. (2021). One-pot Synthesis of New Category of 2-aryl-quinazolinones Using of DSDABCO as an Efficient Heterocyclic Medium. Organic Chemistry Research, 7(1), 1-8. [Link]
-
ResearchGate. (n.d.). Pharmacological importance of quinazoline-based drugs. [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]
-
Bakkialakshmi, S., & Shanthi, G. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
-
Das, D., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32901-32908. [Link]
-
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Abuelizz, H. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3815-3836. [Link]
-
Wu, Y., et al. (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Organic & Biomolecular Chemistry, 12(46), 9416-9419. [Link]
-
ResearchGate. (n.d.). One‐pot synthesis of quinazolin‐4(3H)‐ones. [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
-
Adib, M., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 3(42), 19503-19511. [Link]
-
Alagarsamy, V., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Letters in Drug Design & Discovery, 8(6), 519-526. [Link]
-
Szymańska, E., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
-
Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett, 23(01), 85-88. [Link]
-
Mohammadi, G., & Saberi, D. (2019). One-Pot Three-Component Synthesis of New Dihydroquinazolinone and Quinazolinone Derivatives Using SBA-Pr-SO3H as a Nanocatalyst and Their Click Reaction. Organic Chemistry Research, 5(1), 64-72. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 8. orgchemres.org [orgchemres.org]
- 9. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitro-Substituted Benzoxazinone Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of nitro-substituted benzoxazinones. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your cyclization reactions, focusing on the causality behind experimental choices to help you optimize your yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Persistently Low or No Yield of the Desired Nitro-Substituted Benzoxazinone
Q1: My cyclization of N-(2-hydroxy-nitrophenyl)chloroacetamide is resulting in a very low yield or fails completely. What are the most critical parameters to investigate?
A1: This is a common and multifaceted problem. Low yields in this intramolecular cyclization typically stem from a few critical areas: base selection, solvent effects, temperature control, and the electronic nature of your substrate. The strong electron-withdrawing effect of the nitro group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making the reaction conditions particularly sensitive.[1]
Here are the primary factors to troubleshoot, in order of likely impact:
-
Inadequate Base Strength or Stoichiometry: The base is arguably the most critical component. Its role is to deprotonate the phenolic hydroxyl group, creating a potent nucleophile (phenoxide) that initiates the intramolecular cyclization.
-
Causality: If the base is too weak, it will not deprotonate the phenol sufficiently, leading to an extremely slow or stalled reaction. If the base is too strong (e.g., NaH), it may also deprotonate the amide N-H, potentially leading to side reactions, or cause degradation of the starting material or product.
-
Troubleshooting: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, providing a good balance of strength and solubility in polar aprotic solvents.[2][3] If K₂CO₃ is failing, consider a systematic screen of other inorganic bases. Ensure you are using at least 1.1 to 1.5 equivalents of the base to drive the reaction forward.
-
-
Suboptimal Solvent Choice: The solvent must not only dissolve your starting materials but also facilitate the intramolecular SₙAr-type reaction.
-
Causality: Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺) and stabilize the charged transition state of the cyclization without interfering through hydrogen bonding.[4] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Troubleshooting: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent first choices.[2][5] If solubility is an issue with your specific substrate, DMF is often a better solvent. Avoid non-polar solvents like toluene or hexane, as they will not support the ionic intermediates.
-
-
Incorrect Reaction Temperature: Thermal energy is required to overcome the activation barrier, but excess heat can be detrimental.
-
Causality: Insufficient temperature leads to slow reaction rates. However, excessively high temperatures can promote the decomposition of the nitro-aromatic compound or lead to the formation of polymeric side products.
-
Troubleshooting: Most of these cyclizations proceed well under reflux conditions in solvents like acetonitrile (approx. 82°C).[2] If the reaction is sluggish, a higher boiling solvent like DMF (with heating to 80-100°C) may be beneficial. Always monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and the appearance of the product and any side products.[6]
-
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield cyclization.
Issue 2: Significant Formation of an Uncyclized Intermediate
Q2: My TLC analysis shows a major spot that is not my starting material but also not the desired benzoxazinone product. I suspect it's the uncyclized intermediate. How can I confirm this and force the reaction to completion?
A2: This is a classic sign of an incomplete reaction, where the starting material has reacted but not cyclized. The primary side product is often the corresponding uncyclized 2-chloroacetylaminophenol, which can contaminate the final product and make purification difficult.[7]
-
Confirmation: The uncyclized intermediate will have a different polarity than the starting material and product. You can often confirm its identity by LCMS, as it will have the same mass as your starting material. Its ¹H NMR spectrum will still show the phenolic -OH and amide N-H protons.
-
Driving the Cyclization:
-
Increase Reaction Time: The most straightforward approach is to allow the reaction to run longer. Continue to monitor by TLC until the intermediate spot is minimized.
-
Increase Temperature: As discussed in Q1, gently increasing the heat can provide the necessary energy to overcome the activation barrier for the final ring-closing step.
-
Re-evaluate Your Base: This is often the root cause. The phenoxide may not be forming in a high enough concentration. Switching to a slightly stronger or more soluble base, like Cesium Carbonate (Cs₂CO₃), can often be effective.
-
Phase-Transfer Catalysis: In some cases, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase, facilitating the deprotonation and subsequent cyclization, especially if there are solubility issues.
-
Issue 3: My Nitro Group is Being Reduced During the Reaction
Q3: I am observing side products that suggest my nitro group is being reduced to an amine or other species. Why is this happening and how can I prevent it?
A3: Unintended reduction of the nitro group is a known complication, particularly when using certain reagents or if metallic impurities are present.
-
Causality: While the standard K₂CO₃/MeCN conditions are not reductive, certain conditions can be. For example, if you are attempting a one-pot synthesis that involves a prior step with a reducing agent (e.g., hydrogenation to form the aminophenol in situ), carryover of the catalyst can be an issue.[8] Some bases under specific conditions can also facilitate electron transfer processes.[9]
-
Troubleshooting & Prevention:
-
Ensure Reagent Purity: Use high-purity, metal-free reagents and solvents.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may be coupled to a reductive pathway.
-
Avoid Reductive Conditions: If your synthesis involves a preceding reduction step to form the aminophenol, ensure the reducing agent (e.g., Pd/C, Fe/HCl) is meticulously removed before proceeding to the cyclization step.[8] A thorough filtration through Celite® is critical.
-
Stick to Mild Bases: Avoid overly strong or reactive bases that might have reductive potential. K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) are generally safe choices.[10]
-
Reaction Optimization Data
The choice of base and solvent has a profound impact on reaction yield and time. The following table summarizes typical outcomes for the cyclization of a generic N-(2-hydroxy-4-nitrophenyl)chloroacetamide.
| Base (1.2 eq.) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 82 (Reflux) | 6-12 | 75-85 | Standard, reliable conditions.[2] |
| K₂CO₃ | DMF | 100 | 3-6 | 80-90 | Good for less soluble substrates. |
| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 4-8 | 85-95 | More effective due to higher solubility. |
| NaH | THF | 66 (Reflux) | 2-4 | 40-60 | Prone to side reactions and degradation. |
| Et₃N | Acetonitrile | 82 (Reflux) | 18-24 | < 50 | Generally too weak for efficient deprotonation.[10] |
Core Reaction Mechanism
The cyclization proceeds via an intramolecular nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nitro group is essential as it activates the aromatic ring toward nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.
Caption: Simplified mechanism of benzoxazinone formation.
Experimental Protocol: General Procedure for Cyclization
This protocol provides a robust starting point for the synthesis of a 6-nitro-2H-benzo[b][2][7]oxazin-3(4H)-one.
Materials:
-
N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)
-
Acetonitrile (MeCN), anhydrous (approx. 0.1 M solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-hydroxy-5-nitrophenyl)acetamide and anhydrous potassium carbonate.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent) every 2 hours. The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of fresh acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
To the resulting crude residue, add deionized water. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether or hexane to aid in drying.
-
The product can be further purified by recrystallization (e.g., from an Ethanol/water mixture) or by column chromatography on silica gel if necessary.
References
-
Zhou, J.-Z., et al. (2012). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Journal of the Korean Chemical Society, 56(4), 464-468. [Link]
-
Ouci, N., et al. (2023). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. RSC Advances, 13, 28053-28073. [Link]
-
Shridhar, D. R., et al. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES. Organic Preparations and Procedures International, 14(3), 195-224. [Link]
-
Gemoets, H. P. L., et al. (2016). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 85-92. [Link]
-
Kumar, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][6]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03774. [Link]
-
Kita, Y., et al. (2007). Formation of 4H-1,2-benzoxazines by intramolecular cyclization of nitroalkanes. Journal of the American Chemical Society, 129(8), 2354-2362. [Link]
-
Heravi, M. M., et al. (2010). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Synthetic Communications, 40(13), 1927-1932. [Link]
-
Reddy, G. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Rios-Lombardía, N., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 86(17), 11846-11857. [Link]
-
Eldebss, T. M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity, 18(12), e2100579. [Link]
-
Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Chemistry of Heterocyclic Compounds, 49(3), 387-403. [Link]
-
Mohammadi, K., & Poursattar Marjani, A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-710. [Link]
-
Samet, A. V., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Chemistry of Heterocyclic Compounds, 54, 836-841. [Link]
Sources
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- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
